This compound can be classified as a heterocyclic organic compound, specifically belonging to the categories of quinolines and imidazoles. Heterocycles are compounds that contain rings with at least one atom that is not carbon, which in this case includes nitrogen atoms. The classification is significant as it influences the compound's chemical reactivity and biological properties.
The synthesis of 6-Imidazol-1-yl-3,4-dihydro-1H-quinolin-2-one typically involves multi-step reactions that may include cyclization processes. One common method involves the reaction of 2-chloro-4,5-dihydro-imidazole with various arylhydrazines to yield derivatives of imidazole-containing quinolines.
Key steps in the synthesis may include:
The molecular structure of 6-Imidazol-1-yl-3,4-dihydro-1H-quinolin-2-one consists of a quinoline backbone fused with an imidazole ring. The specific arrangement of atoms contributes to its unique properties:
The presence of these rings allows for diverse interactions with biological targets, enhancing its potential as a pharmaceutical agent.
6-Imidazol-1-yl-3,4-dihydro-1H-quinolin-2-one can undergo various chemical reactions due to its functional groups:
These reactions are crucial for modifying the compound to enhance its pharmacological properties or to explore its mechanism of action .
The mechanism by which 6-Imidazol-1-yl-3,4-dihydro-1H-quinolin-2-one exerts its biological effects often involves interaction with specific enzymes or receptors in biological systems. For instance:
Such interactions are critical for understanding its therapeutic potential and guiding further drug development efforts .
The physical properties of 6-Imidazol-1-yl-3,4-dihydro-1H-quinolin-2-one include:
Chemical properties include:
These properties are essential for determining appropriate storage conditions and potential applications in drug formulation.
6-Imidazol-1-yl-3,4-dihydro-1H-quinolin-2-one has several potential applications in scientific research:
The core structure of 6-imidazol-1-yl-3,4-dihydro-1H-quinolin-2-one belongs to the 3,4-dihydroquinolin-2(1H)-one class, characterized by a partially saturated bicyclic system with a lactam functionality. According to IUPAC conventions, its systematic name is 6-(1H-imidazol-1-yl)-3,4-dihydroquinolin-2(1H)-one, reflecting the substitution at the 6-position of the quinoline scaffold with an imidazole ring [1]. The molecular formula is C₁₂H₁₁N₃O, with a molecular weight of 213.24 g/mol. Key identifiers include:
Structurally, the compound combines a planar, aromatic imidazole moiety (pKa ~7.0) with a non-planar, partially saturated dihydroquinolinone system. This hybrid architecture enhances its capacity for dual interactions with enzymatic targets: the imidazole nitrogen acts as a coordination site for heme iron in cytochrome P450 enzymes, while the quinolinone scaffold provides hydrophobic binding contacts [4] [6].
Table 1: Core Chemical Identifiers
Property | Value |
---|---|
IUPAC Name | 6-(1H-Imidazol-1-yl)-3,4-dihydroquinolin-2(1H)-one |
Molecular Formula | C₁₂H₁₁N₃O |
Canonical SMILES | C1CNC(=O)C2=C1C=CC(=C2)N3C=CN=C3 |
InChI Key | BDMKPUAZENLRDY-UHFFFAOYSA-N |
XLogP3 | ~1.8 (Predicted) |
The rational design of 6-imidazol-1-yl-3,4-dihydro-1H-quinolin-2-one emerged from efforts to overcome limitations of early steroidal aldosterone synthase (CYP11B2) inhibitors like osilodrostat, which exhibited cross-reactivity with cortisol synthase (CYP11B1). Non-steroidal scaffolds were prioritized for selective CYP11B2 inhibition, with quinolinones identified as privileged structures due to their metabolic stability and synthetic versatility [4] [6].
Critical optimization involved heteroatom insertion at the C6 position. Early dihydroquinolin-2-ones with pyridyl substituents (e.g., 6-pyridin-3-yl analogues) showed moderate CYP11B2 inhibition (IC₅₀ >100 nM). Replacing pyridine with imidazole enhanced potency 100-fold (IC₅₀ <1 nM) by:
Table 2: Evolution of Dihydroquinolinone-Based CYP11B2 Inhibitors
C6 Substituent | hCYP11B2 IC₅₀ | Selectivity vs. hCYP11B1 | Reference |
---|---|---|---|
Pyridin-3-yl | >100 nM | 10-fold | [6] |
Benzimidazol-2-yl | 5.2 nM | 85-fold | [4] |
1H-Imidazol-1-yl | <1 nM | >500-fold | [4] |
Excessive aldosterone production drives pathological processes in hypertension, myocardial fibrosis, and congestive heart failure via mineralocorticoid receptor (MR) activation. 6-Imidazol-1-yl-3,4-dihydro-1H-quinolin-2-one directly suppresses aldosterone biosynthesis at its enzymatic source (CYP11B2), offering advantages over MR antagonists:
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 62968-45-0
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9